![molecular formula C10H12Cl2N2O2 B1445647 tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate CAS No. 1421601-13-9](/img/structure/B1445647.png)
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate
Overview
Description
“tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate” is a chemical compound with the CAS Number: 1421601-13-9 . It has a molecular weight of 263.12 and is a powder in physical form . The IUPAC name for this compound is tert-butyl 3,6-dichloro-2-pyridinylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-8-6(11)4-5-7(12)13-8/h4-5H,1-3H3,(H,13,14,15) . This indicates that the compound has a pyridinyl group attached to a carbamate group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.12 and is a powder in physical form . The storage temperature is room temperature .Scientific Research Applications
Crystal Structure Analysis
- The compound tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, related to tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate, has been studied for its isomorphous crystal structures. These studies involve simultaneous hydrogen and halogen bonds on the carbonyl group, indicating its potential in crystallography research (Baillargeon et al., 2017).
Photoredox-Catalyzed Amination
- tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a variant of tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate, was used in photoredox-catalyzed amination of o-hydroxyarylenaminones. This demonstrates its role in facilitating novel cascade pathways for synthesizing a range of 3-aminochromones under mild conditions (Wang et al., 2022).
Palladium-Catalyzed Amination and Intramolecular Amidation
- Research involving tert-butyl (2-chloropyridin-3-yl)carbamate, a close relative, in palladium-catalyzed amination and intramolecular amidation, indicates the utility of similar compounds in organic synthesis. This method allows the preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones from readily available materials (Scott, 2006).
Hydrogen Bond Analysis in Carbamate Derivatives
- Studies on derivatives of tert-butyl carbamate, such as tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, have focused on the interplay of strong and weak hydrogen bonds. These studies are essential in understanding molecular interactions and crystal packing in various carbamate derivatives (Das et al., 2016).
Lithiation Site Control
- Research on tert-butyl N-(pyridin-3-ylmethyl)carbamate, closely related to the compound , focuses on controlling the site of lithiation, a critical aspect in synthetic chemistry. This involves reactions with various electrophiles to yield substituted derivatives, demonstrating its applicability in developing novel synthetic methodologies (Smith et al., 2013).
Synthesis of Protected β-d-2-deoxyribosylamine Analogues
- The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a variant, is vital in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides. Its study provides insights into nucleotide analogue synthesis, which is significant in medicinal chemistry (Ober et al., 2004).
properties
IUPAC Name |
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-8-6(11)4-5-7(12)13-8/h4-5H,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYJEMRLEXWZLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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